molecular formula C22H28N2O2S2 B14001403 N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide

N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide

Katalognummer: B14001403
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: DFJFWMYMTWBKRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of mesitylamine with a suitable acylating agent to form an intermediate, which is then reacted with a dithioester to yield the final product . The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s dithio group can form covalent bonds with thiol-containing proteins, affecting their function and activity. Additionally, the mesityl groups may interact with hydrophobic regions of biomolecules, influencing their stability and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide include other dithioacetamide derivatives and mesityl-substituted compounds. Examples include:

Uniqueness

This compound is unique due to the presence of both mesityl and dithioacetamide groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Eigenschaften

Molekularformel

C22H28N2O2S2

Molekulargewicht

416.6 g/mol

IUPAC-Name

2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]disulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C22H28N2O2S2/c1-13-7-15(3)21(16(4)8-13)23-19(25)11-27-28-12-20(26)24-22-17(5)9-14(2)10-18(22)6/h7-10H,11-12H2,1-6H3,(H,23,25)(H,24,26)

InChI-Schlüssel

DFJFWMYMTWBKRA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSSCC(=O)NC2=C(C=C(C=C2C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.